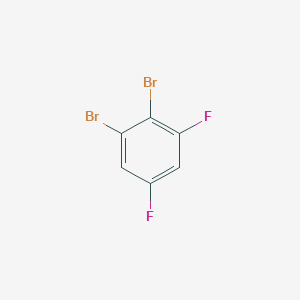

1,2-Dibromo-3,5-difluorobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,2 Dibromo 3,5 Difluorobenzene

Mechanistic Investigations of Cross-Coupling Reactions Involving 1,2-Dibromo-3,5-difluorobenzene (B9399)

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net In the context of this compound, these reactions typically involve the selective activation of one of the carbon-bromine bonds by a transition metal catalyst, most commonly palladium. nih.govnih.gov The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetallation, and reductive elimination. chemistryjournals.netnih.gov

Oxidative Addition Pathways and Ligand Effects

The initial and often rate-determining step in many cross-coupling reactions is oxidative addition. nih.gov In this process, the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aromatic substrate. With this compound, the significantly weaker carbon-bromine bond is preferentially cleaved over the stronger carbon-fluorine bond. The mechanism of oxidative addition can vary, proceeding through concerted pathways or radical mechanisms involving electron transfer, depending on the specific substrates and reaction conditions. nih.gov

Table 1: Influence of Ligand Properties on Cross-Coupling Reactions

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact on Catalysis |

| Electron Donating | Increases electron density on the metal, can facilitate insertion into C-X bond. | Can make the metal center less electrophilic, potentially slowing this step. | Can improve overall catalytic activity by promoting the initial activation of the substrate. |

| Steric Bulk | Can influence the approach of the substrate to the metal center. | Bulky ligands can promote reductive elimination by relieving steric strain in the transition state. | Often leads to faster catalytic turnover and can improve selectivity. |

| Bite Angle (Bidentate Ligands) | Can influence the geometry and reactivity of the catalytic complex. | Larger bite angles can enforce a cis-geometry, facilitating reductive elimination. | Can significantly enhance the rate of the final product-forming step. nih.gov |

Transmetallation and Reductive Elimination Steps

Following oxidative addition, the transmetallation step occurs. In this stage, an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. chemistryjournals.netnih.gov This step often requires the presence of a base to activate the organometallic reagent. nih.gov The mechanism of transmetallation can be complex and is not as universally understood as oxidative addition and reductive elimination. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the low-valent palladium catalyst. uleth.ca This step is thermodynamically favorable and is often facilitated by factors that destabilize the palladium(II) intermediate, such as steric hindrance from bulky ligands. uleth.ca

Nucleophilic Aromatic Substitution (SNAr) Reactions with Polyhalogenated Difluorobenzenes

Polyhalogenated benzenes, such as this compound, are susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, displacing one of the halogen atoms. wikipedia.org The presence of multiple electron-withdrawing halogen atoms activates the ring towards nucleophilic attack. wikipedia.orgresearchgate.net

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. wikipedia.orgyoutube.com The nucleophile first adds to the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.commasterorganicchemistry.com

In polyhalogenated systems, the regioselectivity of the substitution is a key consideration. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. nih.govimperial.ac.uk This is often referred to as the "element effect". masterorganicchemistry.com Therefore, in reactions of this compound with nucleophiles, the displacement of a fluorine atom is often favored over a bromine atom. nih.gov

Electrophilic Aromatic Substitution (SEAr) Reactivity of Brominated and Fluorinated Benzenes

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring, typically a hydrogen atom, with an electrophile. wikipedia.org Halogens are generally deactivating groups in SEAr reactions due to their inductive electron-withdrawing effect, which destabilizes the positively charged intermediate (arenium ion or Wheland intermediate). wikipedia.orgresearchgate.net However, they are also ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the arenium ion when the electrophile attacks at these positions. wikipedia.org

In the case of this compound, the presence of four deactivating halogen atoms makes the ring significantly less reactive towards electrophiles compared to benzene (B151609). nih.gov The directing effects of the four halogens would be complex and competing. Fluorine's reactivity in SEAr is somewhat anomalous compared to other halogens; while it is the most electronegative and thus strongly deactivating inductively, its ability to donate electron density via resonance is also significant, leading to a less pronounced deactivation than might be expected. acs.org Bromination of difluorobenzenes typically requires a catalyst like iron(III) bromide to generate a sufficiently strong electrophile. lumenlearning.com

Table 2: General Reactivity Trends in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -F | Strong -I (deactivating) | +R (activating) | Deactivating | Ortho, Para |

| -Br | -I (deactivating) | +R (activating) | Deactivating | Ortho, Para |

Aryne Chemistry Involving this compound as a Precursor

1,2-Dihalogenated aromatic compounds can serve as precursors for the generation of highly reactive intermediates known as arynes (or benzynes). tcichemicals.com Arynes are dehydroaromatics containing a formal triple bond within the aromatic ring. They are typically generated in situ by treating a 1,2-dihaloarene with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). tcichemicals.com

In the case of this compound, treatment with a strong base can lead to the formation of 4,6-difluorobenzyne. This is achieved through a two-step process: deprotonation at one of the ring positions adjacent to a bromine atom, followed by the elimination of lithium bromide. The resulting aryne is a powerful electrophile and can be trapped by various nucleophiles and dienes in cycloaddition reactions. tcichemicals.com

Applications of 1,2 Dibromo 3,5 Difluorobenzene in Advanced Chemical Systems

Building Block in Organic Synthesis for Complex Molecular Architectures

The strategic placement of two bromine atoms and two fluorine atoms on the benzene (B151609) ring makes 1,2-Dibromo-3,5-difluorobenzene (B9399) a highly versatile precursor for creating complex molecular structures. chemimpex.com Chemists leverage the differential reactivity of the carbon-bromine and carbon-fluorine bonds to orchestrate a variety of chemical transformations. The bromine atoms, being more susceptible to cleavage, serve as excellent handles for cross-coupling reactions, a cornerstone of modern organic synthesis. chemimpex.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular frameworks that would be otherwise difficult to access.

The presence of fluorine atoms also plays a crucial role. Fluorine's high electronegativity can influence the electron distribution within the molecule, thereby modulating the reactivity of the bromine atoms and the aromatic ring itself. nih.gov This electronic effect can lead to enhanced selectivity and efficiency in synthetic transformations. elsevier.com The controlled and stepwise manipulation of the bromo and fluoro substituents allows for the precise assembly of complex target molecules, making this compound a favored building block in the synthesis of specialty chemicals. chemimpex.com

Role in Pharmaceutical and Agrochemical Development

The unique properties conferred by fluorine and bromine atoms have positioned this compound as a valuable intermediate in the synthesis of new pharmaceuticals and agrochemicals. chemimpex.com The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. acs.org

Synthesis of Bioactive Molecules with Fluorine and Bromine Substituents

This compound serves as a key starting material for the synthesis of bioactive molecules that feature both fluorine and bromine substituents. The bromine atoms can be readily converted into other functional groups or used as points of attachment for building more complex molecular scaffolds through cross-coupling reactions. chemimpex.com This allows for the introduction of pharmacologically relevant moieties.

The fluorine atoms, often retained in the final product, can significantly influence the biological activity of the molecule. mdpi.com The strategic placement of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation. nih.gov This can lead to compounds with improved efficacy and a more favorable pharmacokinetic profile. For instance, the bromination of plant extracts has been shown to alter their chemical composition and lead to the discovery of new bioactive compounds, such as acetylcholinesterase inhibitors. nih.gov

Precursor in Materials Science and Polymer Chemistry

The distinct electronic and physical properties of this compound make it a valuable precursor in the field of materials science and polymer chemistry. chemimpex.com Its aromatic and halogenated nature contributes to the thermal and chemical stability of the resulting materials. chemimpex.com

Synthesis of Fluorinated Oligophenyls and Biaryls for Electronic Materials

A significant application of this compound is in the synthesis of fluorinated oligophenyls and biaryls. chemimpex.com These classes of organic molecules are of great interest for their potential use in electronic devices due to their unique optical and electronic properties. The synthesis of biaryl compounds, which are prevalent in organic electronic devices, often faces challenges. nih.gov However, the dibromo functionality of this compound provides a convenient handle for Ullmann or Suzuki-Miyaura cross-coupling reactions to form biaryl linkages.

The presence of fluorine atoms in the resulting oligophenyls and biaryls can fine-tune their electronic properties, such as their energy levels (HOMO/LUMO) and charge transport characteristics. bldpharm.com This makes them suitable for applications as semiconductors, liquid crystals, and components of light-emitting diodes (LEDs). chemimpex.com

Integration into Polymers and Liquid Crystals

The difunctional nature of this compound allows for its incorporation into polymer chains through polycondensation reactions. The resulting fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.com Similarly, the rigid, rod-like structure that can be derived from this compound makes it a suitable building block for the synthesis of liquid crystals. chemimpex.com The fluorine substituents can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystalline materials. chemimpex.com

Development of Optoelectronic Materials, including OLED Emitters

The development of advanced optoelectronic materials, particularly for organic light-emitting diodes (OLEDs), is a rapidly growing field. The unique electronic properties of molecules derived from this compound make it a promising precursor for the synthesis of OLED emitters. The ability to tune the electronic structure through the strategic placement of fluorine atoms can lead to materials with specific emission colors and improved device performance. While direct examples involving this compound in high-performing OLED emitters are still emerging, the principles of molecular design using fluorinated aromatic building blocks are well-established in the field. rsc.org

Covalent Triazine Frameworks (CTFs) and Porous Aromatic Frameworks (PAFs)

Extensive research of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the application of this compound in the synthesis of Covalent Triazine Frameworks (CTFs) or Porous Aromatic Frameworks (PAFs).

Covalent triazine frameworks are typically synthesized through the trimerization of nitrile-functionalized aromatic monomers under ionothermal or catalytic conditions. The structure of this compound, which lacks the requisite nitrile groups, makes it an unsuitable precursor for direct CTF synthesis through established methods.

Porous aromatic frameworks are generally constructed via coupling reactions of polyhalogenated aromatic monomers, such as the Yamamoto or Suzuki coupling reactions. While this compound possesses bromine atoms that could potentially participate in such cross-coupling reactions, no studies have been found that document its use as a building block for PAFs. Research in this area has predominantly focused on other polybrominated or polyethynyl-substituted aromatic compounds.

Therefore, there is currently no available scientific literature to report on the detailed research findings or to generate data tables regarding the use of this compound in the formation of CTFs or PAFs.

Computational Chemistry and Theoretical Studies on 1,2 Dibromo 3,5 Difluorobenzene

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. This method allows for the calculation of the electronic structure of molecules, providing information about the energy of reactants, products, and, crucially, the transition states that connect them. By mapping out the potential energy surface of a reaction, DFT calculations can elucidate the step-by-step pathway a reaction is likely to follow.

For a reaction involving 1,2-dibromo-3,5-difluorobenzene (B9399), DFT calculations would typically involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming the nature of the optimized structures (i.e., minima or saddle points) and calculating thermodynamic properties such as Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state connects the correct reactant and product.

While specific DFT studies detailing the complete reaction pathways for many reactions of this compound are not widely available in public literature, this methodology is the standard approach for such investigations. For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT could be used to compare the energy barriers for substitution at the different carbon atoms, thereby predicting the most likely reaction pathway.

Illustrative Data: Hypothetical Energy Profile for a Reaction Pathway

The following table illustrates the kind of data that would be generated from a DFT study on a hypothetical reaction of this compound.

| Species | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +14.8 |

| Intermediate | -5.4 | -5.1 |

| Transition State 2 | +10.8 | +11.2 |

| Products | -12.6 | -13.0 |

Disclaimer: The data in this table is illustrative and does not represent the results of an actual DFT calculation on this compound.

Prediction of Reactivity and Regioselectivity in Functionalization Reactions

The arrangement of substituents on the this compound ring presents interesting questions of reactivity and regioselectivity. The two bromine atoms are potential sites for cross-coupling reactions, while the fluorine atoms strongly influence the electronic properties of the benzene (B151609) ring. Computational methods are instrumental in predicting how these factors will direct the outcome of a reaction.

Studies have shown that this compound can undergo site-selective reactions. For example, in Sonogashira cross-coupling reactions, it is possible to achieve selective reaction at one of the bromine positions. uni-rostock.deresearchgate.netuni-rostock.de Similarly, site-selective Suzuki-Miyaura cross-coupling reactions have been reported. acs.orgresearchgate.netresearchgate.net

Computational models can predict this regioselectivity by calculating properties such as:

Atomic Charges: The distribution of electron density in the molecule can indicate which sites are more susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity of different sites.

Steric Hindrance: Computational models can quantify the steric bulk around each reactive site, which can be a determining factor in regioselectivity.

Illustrative Data: Predicted Regioselectivity in a Cross-Coupling Reaction

This table illustrates how computational predictions could be presented for a cross-coupling reaction.

| Reactive Site | Relative Energy of Transition State (kcal/mol) | Predicted Major Product |

| C1-Br | +20.5 | Yes |

| C2-Br | +25.1 | No |

Disclaimer: The data in this table is for illustrative purposes and is not based on specific published computational results for this compound.

Analysis of Electronic and Steric Influences on Chemical Transformations

The chemical behavior of this compound is governed by a delicate interplay of electronic and steric effects from its substituents. The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The bromine atoms, while also electronegative, are larger and more polarizable, and they serve as excellent leaving groups in cross-coupling reactions.

Computational analysis can disentangle these effects by:

Natural Bond Orbital (NBO) Analysis: This method can quantify the electronic interactions between different parts of the molecule.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and can highlight regions of positive or negative potential, indicating sites for nucleophilic or electrophilic attack.

Steric Maps: These can provide a visual representation of the steric hindrance around the molecule.

For this compound, computational studies could reveal how the combined electronic pull of the fluorine atoms influences the C-Br bond strengths and how the steric environment around each bromine atom differs, leading to the observed regioselectivity in reactions like the Suzuki-Miyaura coupling. acs.orgresearchgate.netresearchgate.net

Computational Modeling of Catalytic Processes

Many of the important reactions that this compound undergoes, such as Suzuki-Miyaura and Sonogashira couplings, are catalyzed by transition metal complexes, typically those of palladium. uni-rostock.deuni-rostock.deacs.orgresearchgate.netresearchgate.net Computational modeling is a vital tool for understanding the mechanisms of these catalytic cycles.

A computational study of a catalytic process involving this compound would typically model the key steps of the catalytic cycle:

Oxidative Addition: The initial reaction of the catalyst with the C-Br bond.

Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in a Suzuki reaction) to the catalyst.

Reductive Elimination: The final step where the new C-C bond is formed and the catalyst is regenerated.

Advanced Spectroscopic Characterization Methodologies for Polyhalogenated Arenes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1,2-Dibromo-3,5-difluorobenzene (B9399), a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its complex substitution pattern.

The ¹H NMR spectrum is the simplest, revealing information about the two hydrogen atoms on the aromatic ring. Due to the unsymmetrical substitution, these two protons are chemically non-equivalent and are expected to appear as distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the four halogen substituents. The signals will be split into complex multiplets due to coupling with each other (ortho or meta coupling) and with the neighboring fluorine atoms (H-F coupling).

¹³C NMR spectroscopy identifies all six unique carbon atoms in the benzene (B151609) ring. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to the electronegative fluorine atoms will be shifted to a lower field (higher ppm), while carbons bonded to bromine will also experience a downfield shift, though typically less pronounced than that caused by fluorine. The carbon atoms bonded to hydrogen will appear at a higher field (lower ppm). A proton-decoupled ¹³C NMR spectrum for this compound has been reported, confirming the presence of six distinct carbon environments. nih.gov

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus. thermofisher.com In this compound, the two fluorine atoms are in different chemical environments (at positions 3 and 5) and will thus produce two separate signals. These signals will be split by coupling to each other (meta-coupling) and to the neighboring protons. The magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provides valuable information for assigning the specific positions of the fluorine atoms on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 7.0 - 7.5 | Doublet of doublets (dd) or more complex multiplet |

| ¹³C | 100 - 165 | 6 distinct signals (in decoupled spectrum) |

| ¹⁹F | -80 to -120 | Doublet of doublets (dd) or more complex multiplet |

Note: These are estimated values based on typical ranges for halogenated benzenes. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its structure and the functional groups present. nih.gov For this compound, the IR spectrum is characterized by several key absorption bands corresponding to the vibrations of the substituted benzene ring.

The main vibrational modes of interest include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-F stretching: The strong electronegativity and mass of fluorine result in intense C-F stretching absorptions, which are generally found in the 1100-1400 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations occur at lower frequencies due to the larger mass of bromine, typically in the 500-650 cm⁻¹ range.

Aromatic C=C stretching: The benzene ring itself has characteristic stretching vibrations that appear in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and number of these bands.

C-H bending: Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and appear in the 650-900 cm⁻¹ region.

Experimental ATR-IR and FTIR spectra for this compound are available and confirm these general features. nih.gov A detailed assignment of each band to a specific vibrational mode can be achieved with high accuracy by comparing the experimental spectrum with theoretical calculations. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| C-H Out-of-Plane Bend | 650 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

For this compound (C₆H₂Br₂F₂), the molecular weight is approximately 271.89 g/mol . nih.gov A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an intensity ratio of approximately 1:2:1. docbrown.info The monoisotopic mass of this compound is 269.84913 Da. nih.gov

Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern is dictated by the relative strengths of the chemical bonds. Common fragmentation pathways for halogenated aromatic compounds include:

Loss of a bromine atom: This would result in a fragment ion [C₆H₂BrF₂]⁺. This fragment would still show an isotopic signature due to the remaining bromine atom (a doublet of peaks with a 1:1 ratio).

Loss of a fluorine atom: This would lead to a [C₆H₂Br₂F]⁺ fragment, which would still exhibit the 1:2:1 triplet pattern for the two bromine atoms.

Loss of halogen molecules: Fragmentation could involve the loss of Br₂ or other combinations.

Cleavage of the aromatic ring: At higher energies, the stable aromatic ring can also fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br, ⁸¹Br isotopes) | Isotopic Pattern Ratio |

|---|---|---|

| [C₆H₂⁷⁹Br₂F₂]⁺ | ~270 | 1 |

| [C₆H₂⁷⁹Br⁸¹BrF₂]⁺ | ~272 | 2 |

| [C₆H₂⁸¹Br₂F₂]⁺ | ~274 | 1 |

| [C₆H₂⁷⁹BrF₂]⁺ | ~191 | 1 |

| [C₆H₂⁸¹BrF₂]⁺ | ~193 | 1 |

Note: Predicted m/z values are nominal masses. High-resolution mass spectrometry would provide more precise values.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most important electronic transitions are π → π* transitions associated with the conjugated system of the benzene ring.

The presence of halogen substituents on the benzene ring influences the energy of these transitions and thus the absorption maxima (λ_max). Halogens have two opposing effects: their inductive effect (-I) withdraws electron density from the ring, while their resonance effect (+R) donates electron density from their lone pairs into the π-system. For bromine and fluorine, the inductive effect generally dominates. These substituents can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

Interplay between Experimental and Theoretical Spectroscopy

Modern spectroscopic analysis rarely relies on experimental data alone. The synergy between experimental measurements and theoretical calculations, particularly those based on Density Functional Theory (DFT), provides a much deeper and more accurate understanding of molecular properties. nih.govresearchgate.net

For this compound, computational methods can be employed to:

Predict Molecular Geometry: DFT calculations can determine the most stable three-dimensional structure, including bond lengths and angles.

Simulate Vibrational Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. youtube.com This simulated spectrum is invaluable for assigning the experimentally observed absorption bands to specific vibrational modes (e.g., stretching, bending). nih.gov

Calculate NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with increasing accuracy. nih.govacs.org Comparing these predicted values with the experimental spectrum helps in the definitive assignment of each signal to the correct nucleus in the molecule.

Model Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which helps in interpreting and assigning the absorption bands observed in the UV-Vis spectrum. acs.org

This interplay is a powerful cycle: the theoretical model provides a framework for interpreting the experimental data, and the experimental data, in turn, serves to validate and refine the computational model. This combined approach is essential for the unambiguous characterization of complex molecules like polyhalogenated arenes. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-dibromobenzene (B107964) |

| 2-bromo-5-fluorobenzaldehyde |

| dibromoethane |

Environmental Fate and Remediation Strategies for Brominated and Fluorinated Aromatic Compounds

Mechanisms of Abiotic Degradation of Brominated and Fluorinated Aromatics

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For brominated and fluorinated aromatics, key abiotic degradation pathways include photolysis and thermal decomposition.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. Studies on new brominated flame retardants (NBFRs) have shown that photodegradation is an efficient method for their removal from the environment. nih.gov The process often involves the breaking of carbon-bromine bonds, leading to a sequential dehalogenation of the aromatic ring. epa.gov The rate of photodegradation can be influenced by environmental conditions such as the solvent and the wavelength of light. nih.gov For instance, the degradation rates of some NBFRs were found to be significantly higher under UV light in the 180-334 nm range compared to visible light (400-700 nm). nih.gov The primary mechanism often involves a nucleophilic reaction at the bromine atom on the benzene (B151609) ring. nih.gov

Thermal decomposition occurs when a substance breaks down at elevated temperatures. For brominated flame retardants (BFRs), this process is relevant to their disposal through methods like incineration and pyrolysis. cdu.edu.aumurdoch.edu.au The thermal degradation of BFRs can lead to the formation of various brominated products of incomplete combustion (BPICs), including brominated benzenes and phenols. cdu.edu.aumurdoch.edu.au The presence of bromine atoms can inhibit complete combustion. cdu.edu.aumurdoch.edu.au Factors such as temperature, oxygen concentration, and the presence of other materials can influence the decomposition products. cdu.edu.aumurdoch.edu.au For example, the thermal decomposition of some brominated polymer flame retardants has been shown to release hydrogen bromide, bromine, and various brominated hydrocarbons. cetjournal.it

Biotic Degradation Mechanisms of Polyhalogenated Aromatics

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradation of halogenated aromatics is a key process determining their fate in the environment. mdpi.com Aerobic biodegradation of these compounds typically proceeds in three main stages: an upper pathway, a middle pathway, and a lower pathway, which ultimately convert the toxic compounds into common cellular metabolites. nih.gov

A crucial and often rate-limiting step is dehalogenation, which occurs in the middle pathway. nih.gov Microorganisms have evolved various enzymatic strategies for this, including:

Reductive dehalogenation: The replacement of a halogen with a hydrogen atom.

Oxidative dehalogenation: Carried out by monooxygenases or dioxygenases.

Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group. nih.gov

The specific enzymes and pathways involved depend on the microorganism and the structure of the halogenated compound. nih.gov

Persistence and Bioaccumulation in Environmental Matrices

Due to their chemical stability and resistance to degradation, many polyhalogenated aromatic compounds are persistent in the environment. nih.govnih.gov This persistence allows them to be transported over long distances and accumulate in various environmental compartments, including soil, sediment, and water.

Their lipophilic (fat-loving) nature also leads to bioaccumulation in organisms. rsc.org Compounds with high octanol-water partition coefficients tend to accumulate in the fatty tissues of animals. nih.gov This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. The bioaccumulation of polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, is well-documented in marine organisms. nih.govnih.gov

Advanced Remediation Techniques for Halogenated Organic Pollutants

The persistence and potential toxicity of halogenated organic pollutants necessitate the development of effective remediation technologies.

Advanced electrocatalytic redox processes are emerging as a promising technology for the remediation of water contaminated with halogenated organic compounds. rsc.orgresearchgate.net These methods utilize an electric current and a catalyst to drive oxidation and reduction reactions that break down the pollutants. rsc.orgrsc.orgresearchgate.net

Electrocatalytic reduction can effectively cleave carbon-halogen bonds, a critical step in the degradation of these compounds. acs.org The process can be highly selective and controlled, offering a potentially safer and more efficient alternative to traditional methods like incineration. rsc.orgresearchgate.netresearchgate.net Research in this area focuses on developing new and efficient catalysts, understanding the degradation pathways, and scaling up the technology for practical application. rsc.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1,2-dibromo-3,5-difluorobenzene, and how can regioselectivity be controlled?

- Methodological Answer :

Synthesis typically involves bromination of 1,3,5-trifluorobenzene using brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃). Regioselectivity is influenced by fluorine's electron-withdrawing effects, which direct bromination to the ortho and para positions relative to existing substituents. For example, sequential halogenation under controlled temperatures (0–25°C) ensures selective substitution .- Key Parameters :

- Temperature control (0–25°C) minimizes side reactions.

- Use of anhydrous solvents (e.g., CCl₄) to avoid hydrolysis.

- Monitoring via GC-MS or HPLC to confirm intermediate purity.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- ¹⁹F NMR: Peaks at δ ~ -110 ppm (meta-F) and -130 ppm (para-F) confirm substitution patterns.

- ¹H NMR: Aromatic protons show splitting due to fluorine coupling (J = 8–12 Hz).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky bromine atoms hinder coupling at the ortho position, favoring reactions at the less hindered para-F site.

- Electronic Effects : Fluorine's electronegativity activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric barriers .

Q. What computational methods are used to predict the thermodynamic stability of this compound derivatives?

- Methodological Answer :

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K reduces thermal motion artifacts.

- Refinement : SHELXL refines anisotropic displacement parameters for Br and F atoms.

- Validation : Check CIF files against IUCr standards to ensure bond angles (±0.02 Å) and R-factors (<5%) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of fluorine) before bromine substitution.

- Kinetic Control : Use low temperatures (-20°C) and slow reagent addition to favor mono-substitution.

- Catalyst Tuning : Bulky ligands (e.g., JohnPhos) in Pd-catalyzed reactions suppress β-hydride elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.